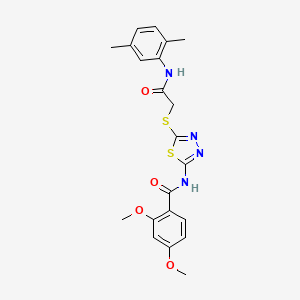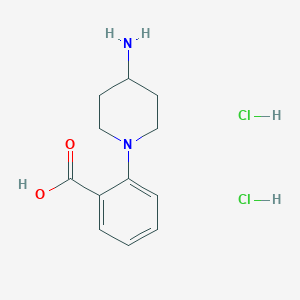
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups like the amide and methoxy groups could enhance its solubility in polar solvents.Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
Thiadiazole derivatives have been extensively studied for their diverse synthetic pathways and chemical reactivity. For example, the condensation of thiobenzamides under specific conditions leads to the formation of 1,2,4-thiadiazoles, highlighting the utility of thiadiazole cores in synthetic chemistry for generating a wide range of heterocyclic compounds. Such reactions are pivotal in medicinal chemistry for creating new pharmacophores (Forlani et al., 2000).
Photodynamic Therapy (PDT) Applications
Certain thiadiazole derivatives, when incorporated into zinc phthalocyanine complexes, exhibit high singlet oxygen quantum yields. This property is particularly beneficial for photodynamic therapy, a treatment method that uses light-activated compounds to generate reactive oxygen species for the selective destruction of cancer cells. The effectiveness of these compounds as photosensitizers in PDT underscores their potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Research into thiadiazole compounds has demonstrated significant biological activities, including antimicrobial and anticancer effects. Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. Some of these compounds exhibit cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Gür et al., 2020).
Antitumor Agents
The novel hypoxia-selective cytotoxin derivatives related to thiadiazole structures have been investigated for their selectivity towards hypoxic cells, a common characteristic of solid tumors. These compounds show promise as antitumor agents, offering a targeted approach to cancer therapy by exploiting the unique microenvironment of tumor cells (Palmer et al., 1996).
Advanced Material Science Applications
Thiadiazole derivatives and related compounds find applications in material science, for instance, in the synthesis of aromatic polyimides. These materials are known for their excellent thermal stability and solubility in organic solvents, making them suitable for high-performance polymers used in electronics, aerospace, and other advanced technological applications (Butt et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)16(9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)15-8-7-14(28-3)10-17(15)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUILFUTXOPRPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2970356.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2970358.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
![N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2970363.png)
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)
![N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide](/img/structure/B2970369.png)
